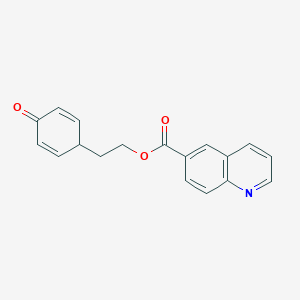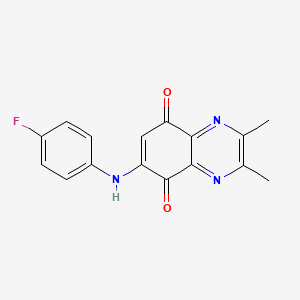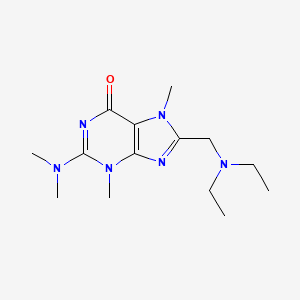
3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient strategies for the preparation of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves a three-component carbonylative reaction. This method utilizes trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst supported on activated carbon fibers . The reaction conditions typically involve the use of a heterogeneous catalyst, which offers higher efficiency and recyclability compared to homogeneous catalytic protocols .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same carbonylative synthesis method. The use of activated carbon fiber-supported palladium catalysts allows for the efficient and sustainable production of this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)quinazolin-4(3H)-one: Lacks the phenyl group, which may result in different biological activities.
3-Phenylquinazolin-4(3H)-one: Lacks the trifluoromethyl group, affecting its lipophilicity and biological properties.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is unique due to the presence of both the trifluoromethyl and phenyl groups, which contribute to its enhanced biological activities and potential therapeutic applications. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a valuable compound for scientific research and drug development .
Propiedades
Fórmula molecular |
C15H9F3N2O |
|---|---|
Peso molecular |
290.24 g/mol |
Nombre IUPAC |
3-[2-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-2-4-8-13(11)20-9-19-12-7-3-1-5-10(12)14(20)21/h1-9H |
Clave InChI |
XCIKENYZILUSKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)


![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)





